N'-(4-(Benzyloxy)benzylidene)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)acetohydrazide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of acetohydrazide, featuring a benzyloxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)acetohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-(Benzyloxy)benzaldehyde+Acetohydrazide→N’-(4-(Benzyloxy)benzylidene)acetohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce benzyloxybenzylamine derivatives.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-(4-propylphenoxy)acetohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)acetohydrazide is unique due to its specific benzyloxybenzylidene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
170300-97-7 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-13(19)18-17-11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
WPDYRPZVTPYYRG-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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